molecular formula C20H18Cl2N4OS B2480177 N-(2-chlorobenzyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide CAS No. 1116006-62-2

N-(2-chlorobenzyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2480177
CAS No.: 1116006-62-2
M. Wt: 433.35
InChI Key: BPKGNTZJNODFDE-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrimidine derivative.

    Thioacetamide formation: The final step involves the reaction of the intermediate with thioacetic acid or its derivatives under controlled conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide: can be compared with other acetamide derivatives that contain similar functional groups.

    This compound: can also be compared with other pyrimidine derivatives that exhibit similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4OS/c21-16-7-3-1-5-14(16)10-23-18-9-20(26-13-25-18)28-12-19(27)24-11-15-6-2-4-8-17(15)22/h1-9,13H,10-12H2,(H,24,27)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKGNTZJNODFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NCC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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